

TCO-PEG4-Biotin: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG4-biotin	
Cat. No.:	B15542642	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **TCO-PEG4-biotin** for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility and bioavailability, while the biotin moiety enables versatile downstream detection and purification strategies.[1]

The core of this technology lies in a "pre-targeting" approach.[1] First, a biomolecule of interest within a live cell is tagged with a tetrazine group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands.[1] Subsequently, the cells are treated with **TCO-PEG4-biotin**. The highly reactive TCO group rapidly and specifically "clicks" with the tetrazine-tagged biomolecule, forming a stable covalent bond.[2][3] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][4] The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.[1]

Data Presentation

The following tables summarize key quantitative data related to **TCO-PEG4-biotin** and the associated bioorthogonal chemistry.

Table 1: Physicochemical Properties of TCO-PEG4-biotin

Property	Value	Reference
Chemical Formula	C29H50N4O8S	[3]
Molecular Weight	614.8 g/mol	[3]
Purity	>95%	[3]
Solubility	DMSO, DCM, DMF	[3]
Storage Condition	-20°C	[3]

Table 2: Reaction Kinetics of Tetrazine-TCO Ligation

Reactants	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Reference
Methyltetrazine - TCO	> 800	[4]
General Tetrazine - TCO	Up to 10 ⁷	[5]

Experimental Protocols

Protocol 1: General Live Cell Surface Labeling and Imaging

This protocol provides a general workflow for labeling tetrazine-modified biomolecules on the surface of live cells with **TCO-PEG4-biotin**, followed by fluorescent detection.

Materials:

- Live cells expressing a tetrazine-tagged surface protein of interest
- TCO-PEG4-biotin (stock solution in DMSO)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
- Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)
- Glass-bottom imaging dishes or chamber slides

Procedure:

- Cell Seeding: Seed the cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.
- Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.
- Labeling Reaction:
 - Dilute the TCO-PEG4-biotin stock solution in live-cell imaging buffer to the desired final concentration (e.g., 10-50 μM).
 - Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. The optimal concentration and incubation time may need to be determined empirically.
- Washing: Wash the cells three times with ice-cold PBS to remove unreacted TCO-PEG4biotin.
- Fluorescent Detection:
 - Dilute the streptavidin-conjugated fluorophore in live-cell imaging buffer to the manufacturer's recommended concentration.
 - Add the streptavidin solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with live-cell imaging buffer.

 Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Glycoengineering and Labeling of Cell Surface Glycans

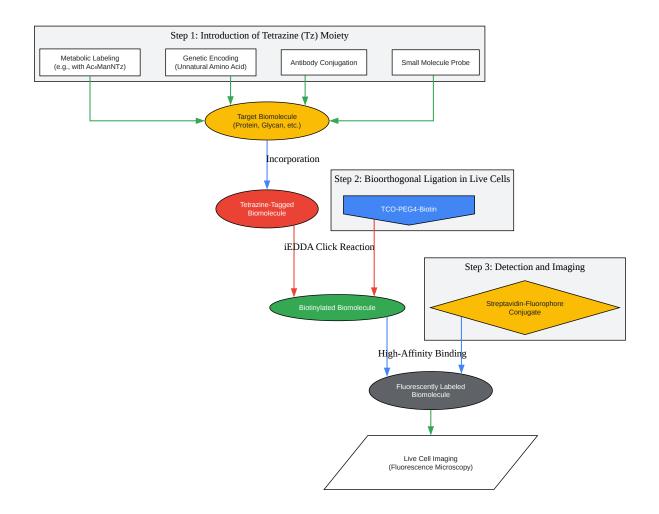
This protocol describes a two-step labeling approach: first, metabolic incorporation of a tetrazine-modified sugar into cell surface glycans, followed by reaction with **TCO-PEG4-biotin**.

Materials:

- · Cells of interest
- Tetrazine-modified sugar (e.g., Ac₄ManNTz)
- TCO-PEG4-biotin
- Cell culture medium
- PBS (phosphate-buffered saline)
- Streptavidin-conjugated fluorophore for detection

Procedure:

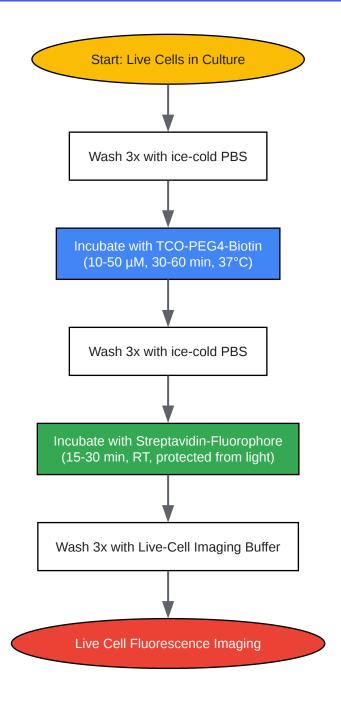
- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Incubate the cells with a tetrazine-modified sugar (e.g., 25-50 μM Ac₄ManNTz) in the cell culture medium for 48-72 hours.[6] This allows for the metabolic incorporation of the tetrazine group onto cell surface glycans.[6]
- Biotinylation:
 - Wash the cells three times with ice-cold PBS to remove the unincorporated tetrazinesugar.



- Prepare a fresh solution of **TCO-PEG4-biotin** in PBS (e.g., 50-100 μM).
- Incubate the cells with the TCO-PEG4-biotin solution for 30-60 minutes at room temperature or 4°C to label the tetrazine-modified glycans.[7] Performing this step at 4°C can reduce the internalization of the label.[7][8]
- Washing: Wash the cells three times with ice-cold PBS to remove excess TCO-PEG4-biotin.
 [7]
- Detection:
 - Incubate the cells with a fluorescently labeled streptavidin conjugate in a suitable buffer for 20-30 minutes.
 - Wash the cells three times with PBS.
 - The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

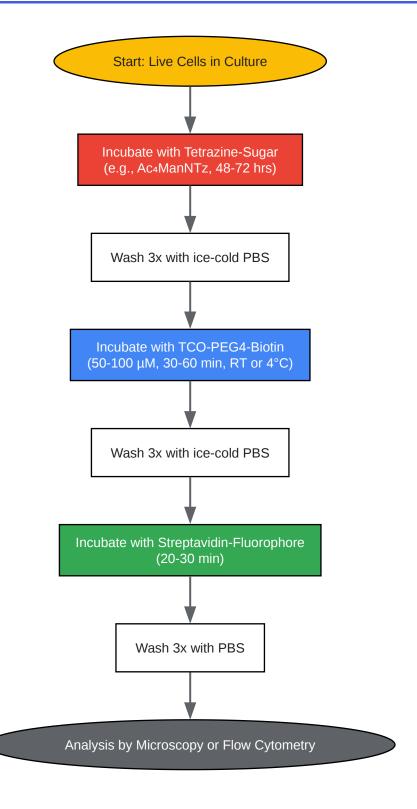
Mandatory Visualization

The following diagrams illustrate the key workflows and principles described in these application notes.



Click to download full resolution via product page

Caption: General workflow for live cell imaging using TCO-PEG4-biotin.



Click to download full resolution via product page

Caption: Experimental workflow for cell surface labeling.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG4-bis-PEG3-TCO Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG4-biotin, 2183440-30-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [TCO-PEG4-Biotin: Application Notes and Protocols for Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542642#tco-peg4-biotin-applications-in-live-cell-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com